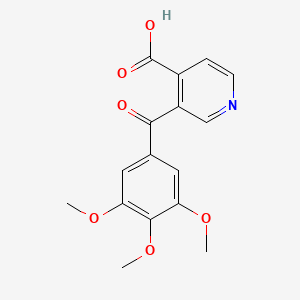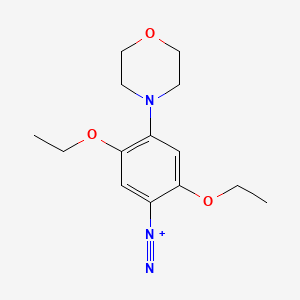![molecular formula C11H17O3PS2 B13738722 o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate CAS No. 42879-57-2](/img/structure/B13738722.png)
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is a chemical compound known for its unique structure and properties It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate typically involves the reaction of o-ethyl o-methyl phosphorochloridothioate with 3-methyl-4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality.
化学反応の分析
Types of Reactions
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or thiols.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines or thiols.
Substitution: Various phosphorothioate derivatives depending on the nucleophile used.
科学的研究の応用
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用機序
The mechanism of action of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate involves the inhibition of enzymes by forming covalent bonds with the active site. The phosphorus atom in the compound interacts with nucleophilic residues in the enzyme, leading to the formation of a stable phosphorothioate-enzyme complex. This interaction disrupts the normal function of the enzyme, resulting in its inhibition.
類似化合物との比較
Similar Compounds
- o-Ethyl o-methyl o-[4-methyl-3-(methylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(ethylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate
Uniqueness
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its ability to interact with enzymes, making it a potent inhibitor. Additionally, the combination of ethyl and methyl groups on the phosphorus atom provides a balance of hydrophobic and hydrophilic properties, contributing to its versatility in various applications.
特性
CAS番号 |
42879-57-2 |
|---|---|
分子式 |
C11H17O3PS2 |
分子量 |
292.4 g/mol |
IUPAC名 |
ethoxy-methoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3 |
InChIキー |
LBSJDKVSJIOISM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OC)OC1=CC(=C(C=C1)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


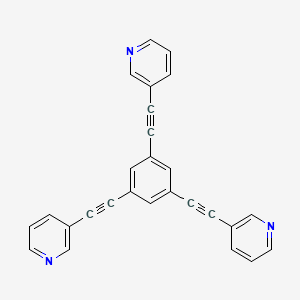
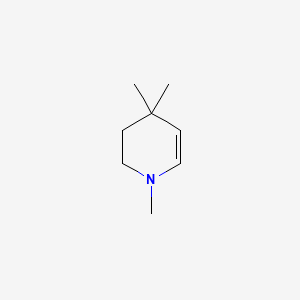
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

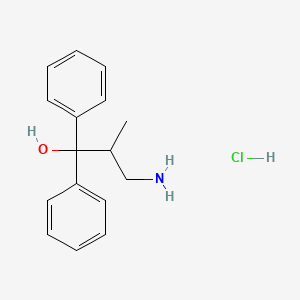
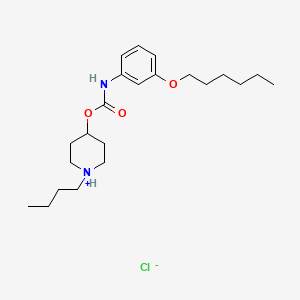

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
